rac 8alpha-[Delta-5(10)]-Norgestrel
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Overview
Description
Mechanism of Action
Target of Action
Rac 8alpha-[Delta-5(10)]-Norgestrel, also known as DTXSID00858220, is a synthetic steroidal progestin . It primarily targets the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis.
Mode of Action
The compound is composed of a racemic mixture of two stereoisomers, dextronorgestrel and levonorgestrel . Only the levorotary enantiomer (levonorgestrel) is biologically active . Upon binding to its targets, it mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
It is known that the compound’s interaction with progesterone and estrogen receptors can influence various physiological processes, including ovulation, endometrial transformation, and cervical mucus changes .
Result of Action
The binding of this compound to progesterone and estrogen receptors results in a variety of molecular and cellular effects. These include inhibition of ovulation, thickening of cervical mucus to prevent sperm penetration, and alterations in the endometrium to prevent implantation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 8alpha-[Delta-5(10)]-Norgestrel involves multiple steps, starting from basic steroidal precursors. The key steps typically include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to form the desired stereochemistry.
Cyclization: Formation of the steroidal ring structure through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Purification: Using techniques such as chromatography and recrystallization to obtain high-purity product.
Quality Control: Analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
rac 8alpha-[Delta-5(10)]-Norgestrel undergoes various chemical reactions, including:
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of this compound, which are used for further biochemical studies.
Scientific Research Applications
rac 8alpha-[Delta-5(10)]-Norgestrel has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal chemistry and synthesis.
Biology: Investigates the interactions of steroid hormones with their receptors.
Medicine: Explores potential therapeutic uses in hormone replacement therapy and contraceptive research.
Industry: Utilized in the development of new steroidal drugs and biochemical assays.
Comparison with Similar Compounds
rac 8alpha-[Delta-5(10)]-Norgestrel is compared with other similar compounds, such as:
Levonorgestrel: A widely used synthetic progestogen in contraceptives.
Norethisterone: Another synthetic progestogen used in hormone replacement therapy.
Desogestrel: A third-generation progestogen with improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific stereochemistry and its use as a research tool in studying steroid hormone interactions. Unlike other progestogens, it is not commonly used in clinical settings but serves as a valuable compound in biochemical research.
Properties
IUPAC Name |
(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18+,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMLVDXPKCBMFQ-SYAJIYQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858220 |
Source
|
Record name | (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-87-7 |
Source
|
Record name | (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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